

Commercial Suppliers and Technical Guide for High-Purity (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

Cat. No.: B041411

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, key specifications, and applications of high-purity **(2-Bromoethyl)cyclohexane**. The information is intended to assist researchers and professionals in sourcing this versatile reagent and employing it effectively in organic synthesis and drug development workflows.

Commercial Availability

High-purity **(2-Bromoethyl)cyclohexane** is available from a range of chemical suppliers. The following table summarizes a selection of commercial sources and their typical purity specifications. It is important to note that purity levels and available quantities may vary, and it is recommended to request a certificate of analysis for lot-specific data.

Supplier	Reported Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	≥98%	1647-26-3	C ₈ H ₁₅ Br	191.11
Thermo Scientific Chemicals (Alfa Aesar)	99%	1647-26-3	C ₈ H ₁₅ Br	191.11[1]
Fisher Scientific	99%	1647-26-3	C ₈ H ₁₅ Br	191.11
TCI America	>98.0% (GC)	1647-26-3	C ₈ H ₁₅ Br	191.11
Fluorochem	95%	1647-26-3	C ₈ H ₁₅ Br	191.11
Crysdot LLC	98%	1647-26-3	C ₈ H ₁₅ Br	191.11
ChemScene	≥98.0%	1647-26-3	C ₈ H ₁₅ Br	191.11[2]
LookChem	95-99% (Varies by supplier)	1647-26-3	C ₈ H ₁₅ Br	191.111

Physicochemical Properties

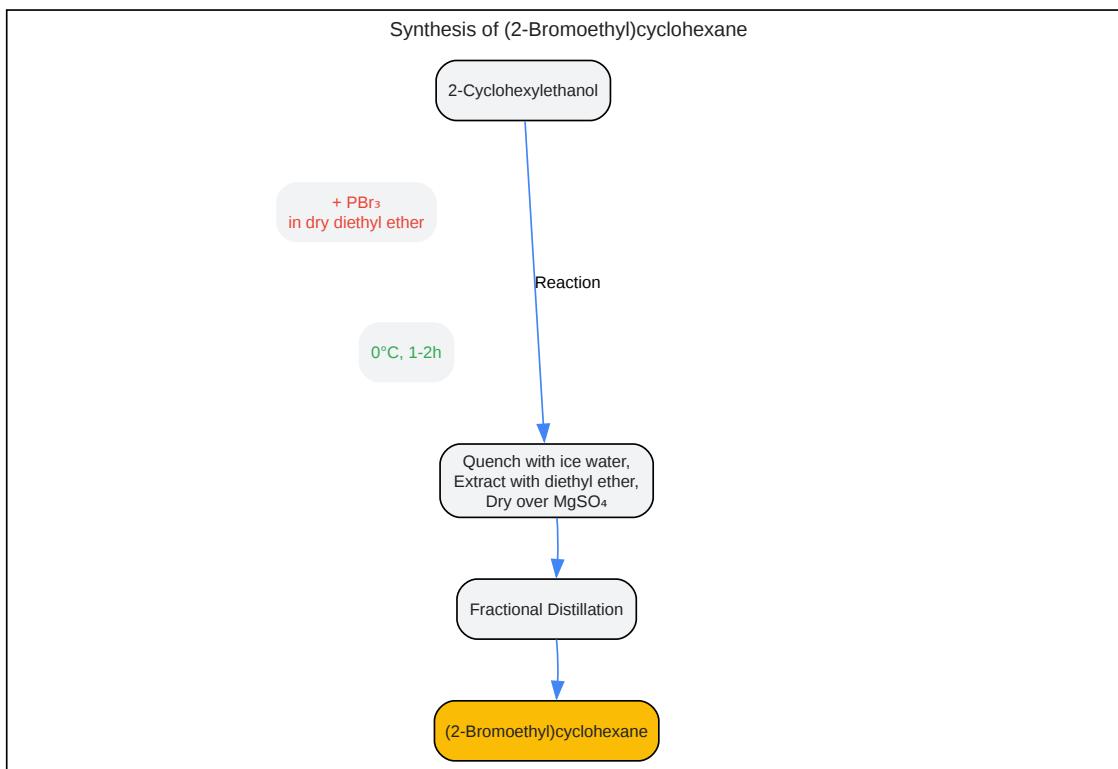
A summary of the key physical and chemical properties of **(2-Bromoethyl)cyclohexane** is provided in the table below. These values are compiled from various supplier data sheets and chemical databases.

Property	Value
Appearance	Colorless to light yellow liquid[2]
Boiling Point	70-71 °C at 6 mmHg
Density	1.221 g/cm ³
Refractive Index	1.4885-1.4915 @ 20°C[1]
Flash Point	96 °C (204 °F)
Solubility	Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly)

Experimental Protocols

Synthesis of (2-Bromoethyl)cyclohexane

A common laboratory-scale synthesis of **(2-Bromoethyl)cyclohexane** involves the bromination of 2-cyclohexylethanol using phosphorus tribromide (PBr_3)[3].


Materials:

- 2-Cyclohexylethanol
- Phosphorus tribromide (PBr_3)
- Dry diethyl ether
- Ice water
- Magnesium sulfate (MgSO_4)
- Nitrogen gas

Procedure:

- Dissolve 2-cyclohexylethanol in dry diethyl ether in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C using an ice bath.
- Add PBr_3 dropwise to the stirred solution.
- After the addition is complete, continue stirring the reaction mixture for 1-2 hours at 0°C.
- Slowly quench the reaction by adding ice water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the organic phase under reduced pressure.

- Purify the crude product by fractional distillation to obtain pure **(2-Bromoethyl)cyclohexane**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(2-Bromoethyl)cyclohexane**.

Purity Analysis by Gas Chromatography (GC)

The purity of **(2-Bromoethyl)cyclohexane** is typically determined by gas chromatography.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary column (e.g., a medium-polarity column).

General Procedure:

- Sample Preparation: Prepare a dilute solution of **(2-Bromoethyl)cyclohexane** in a suitable solvent such as hexane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1 μ L) of the sample into the GC.
- Separation: Use a suitable temperature program to separate the components. A typical starting point could be an initial temperature of 60°C, held for 1 minute, followed by a ramp to 200°C at 10°C/min.
- Detection: Detect the separated components using FID or MS.
- Analysis: The purity is calculated based on the relative peak areas in the chromatogram.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be used for the analysis of **(2-Bromoethyl)cyclohexane** and its impurities.

Instrumentation:

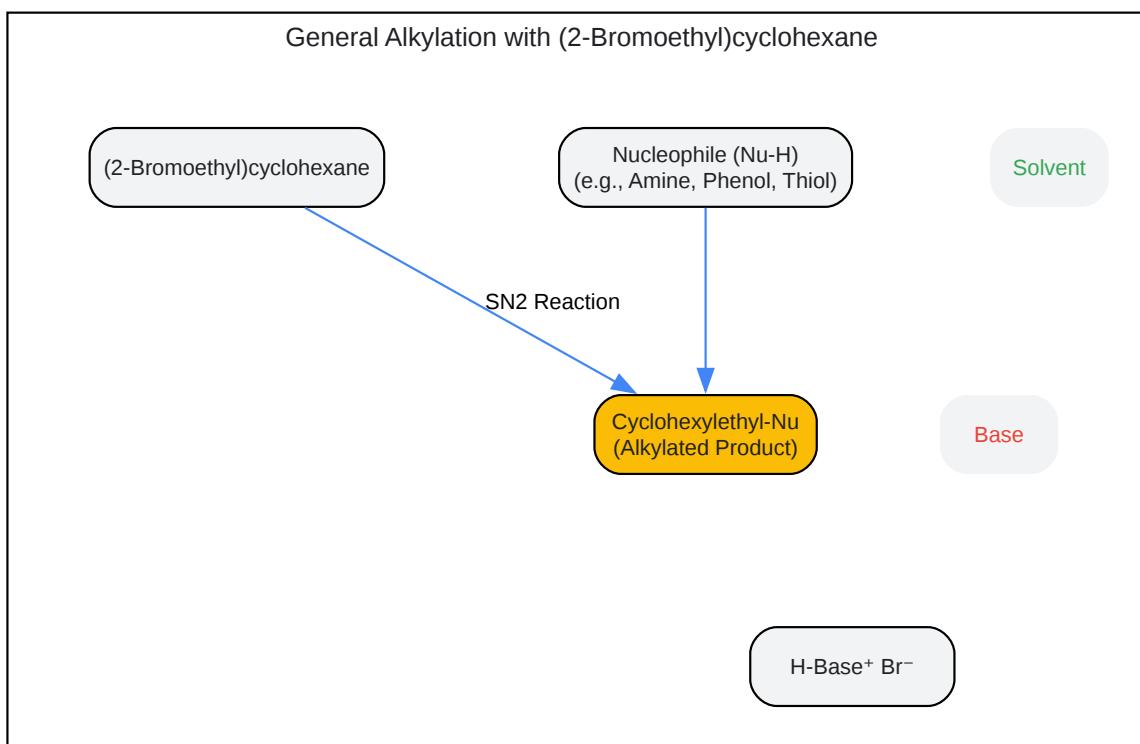
- HPLC system with a UV detector.
- Reverse-phase column (e.g., Newcrom R1).

Mobile Phase:

- A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added to improve peak shape. For MS compatibility, formic acid should be used instead of phosphoric acid.

Procedure:

- Sample Preparation: Dissolve the sample in the mobile phase.
- Injection: Inject the sample onto the column.
- Elution: Elute the components with the mobile phase at a constant flow rate.


- Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

Applications in Drug Development

(2-Bromoethyl)cyclohexane is a valuable building block in pharmaceutical synthesis, primarily utilized as an alkylating agent to introduce the 2-cyclohexylethyl moiety into target molecules. This functional group can enhance the lipophilicity and modulate the pharmacological properties of drug candidates.

General Alkylation Workflow

The bromo group in **(2-Bromoethyl)cyclohexane** is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, phenols, and thiols. This reactivity is widely exploited in the synthesis of pharmaceutical intermediates.

[Click to download full resolution via product page](#)

Caption: General nucleophilic substitution workflow.

This versatile reactivity allows for the incorporation of the cyclohexylethyl group into a wide range of molecular scaffolds, which is a key strategy in modifying the structure-activity relationship (SAR) of potential drug molecules. For instance, it has been used in the synthesis of immunosuppressive agents and as a precursor for ligands targeting G-protein coupled receptors (GPCRs). The introduction of the non-polar cyclohexyl ring can influence a compound's ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-Bromoethyl)cyclohexane | High-Purity Reagent | RUO [benchchem.com]
- 4. To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity (2-Bromoethyl)cyclohexane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041411#commercial-suppliers-of-high-purity-2-bromoethyl-cyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com